molecular formula C4H5NOS B13627839 (1,3-Oxazol-4-yl)methanethiol

(1,3-Oxazol-4-yl)methanethiol

Cat. No.: B13627839
M. Wt: 115.16 g/mol
InChI Key: POWRHHDDROMXIO-UHFFFAOYSA-N
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Description

(1,3-Oxazol-4-yl)methanethiol is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Oxazol-4-yl)methanethiol typically involves the reaction of oxazole derivatives with thiol-containing reagents. One common method includes the use of oxazole-4-carboxaldehyde as a starting material, which undergoes a thiolation reaction to introduce the thiol group at the 4-position of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Oxazol-4-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Oxazol-4-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1,3-Oxazol-4-yl)methanethiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to disrupt mitochondrial function, leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Oxazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other oxazole derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

1,3-oxazol-4-ylmethanethiol

InChI

InChI=1S/C4H5NOS/c7-2-4-1-6-3-5-4/h1,3,7H,2H2

InChI Key

POWRHHDDROMXIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CS

Origin of Product

United States

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